1-Bromo-2,5-diethyl-4-iodo-benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

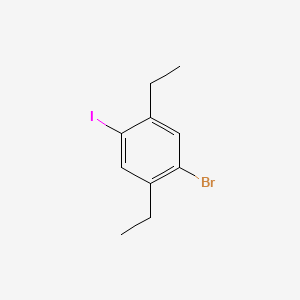

1-Bromo-2,5-diethyl-4-iodo-benzene is an organic compound with the molecular formula C₁₂H₁₄BrI. It is a derivative of benzene, featuring bromine and iodine atoms as substituents on the benzene ring along with two ethyl groups. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-diethyl-4-iodo-benzene can be synthesized through multiple synthetic routes. One common method involves the bromination and iodination of 2,5-diethylbenzene. The reaction typically requires the use of bromine (Br₂) and iodine (I₂) in the presence of a catalyst such as iron (Fe) or iron(III) chloride (FeCl₃) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination and iodination reactions. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-diethyl-4-iodo-benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

Substitution: Substitution reactions can replace the bromine or iodine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Hydrocarbons, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-Bromo-2,5-diethyl-4-iodo-benzene is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2,5-diethyl-4-iodo-benzene exerts its effects depends on the specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

1-Bromo-4-iodobenzene

2,5-Diethylbenzene

1-Bromo-2,4-diethylbenzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-Bromo-2,5-diethyl-4-iodo-benzene is an organobromine compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of both bromine and iodine substituents on a diethyl-substituted benzene ring. This dual halogenation influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, affecting pathways involved in growth and proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate cell survival and apoptosis.

- Antimicrobial Activity : Research indicates that this compound disrupts bacterial cell wall synthesis, leading to inhibition of growth in various bacterial strains.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance:

- Inhibition of Bacterial Growth : The compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

- Induction of Apoptosis : In vitro studies reveal that treatment with this compound can induce apoptosis in cancer cell lines, such as human breast cancer cells (MCF-7). Treatment resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) due to:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes.

- Activation of Apoptotic Pathways : It triggers intrinsic apoptotic mechanisms by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 2-Bromo-4,5-dimethoxybenzoic acid | Moderate | Yes | Similar mechanisms |

| 4-Iodo-3-methoxyaniline | Yes | Moderate | Different target interactions |

Case Studies

Several case studies highlight the biological effects of this compound:

- Study on Bacterial Inhibition : A study demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations starting from 50 µg/mL.

- Cancer Cell Line Testing : In tests involving MCF-7 breast cancer cells, treatment with this compound led to a significant decrease in cell viability (up to 70% reduction at 100 µM concentration).

Properties

IUPAC Name |

1-bromo-2,5-diethyl-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-3-7-6-10(12)8(4-2)5-9(7)11/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWSZHHQWQZDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1I)CC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.